molecular formula C23H18N6O2S B2842121 (E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 586990-14-9

(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2842121
CAS RN: 586990-14-9
M. Wt: 442.5
InChI Key: CCNIZJKAFHCSMT-VULFUBBASA-N
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Description

(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolo[2,3-b]quinoxaline derivative and has been shown to possess a wide range of biological activities that make it an attractive candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

Quinoxalines and their derivatives, such as (E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, are synthesized through various methods that emphasize efficiency, yield, and the potential for diverse applications. One approach involves the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine (PPMD), leading to products like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), characterized by extensive analytical techniques, including NMR, MS, IR, UV–vis, and X-ray techniques. This method is notable for its metal-free conditions, mild reaction parameters, and high purity of the resulting compounds, suggesting a promising route for generating new quinoxaline derivatives with high reactivity and low kinetic stability as indicated by DFT calculations (Faizi et al., 2018).

Catalytic and Material Applications

Quinoxaline derivatives serve as catalysts and materials due to their unique structural and electronic properties. For instance, pyrido[2,3-b]quinoxaline derivatives have been synthesized via a domino protocol, offering a straightforward, efficient method for producing functionalized benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives. This novel procedure highlights the operational simplicity and avoidance of costly syntheses, making it an economical method for obtaining these compounds in excellent yields (Mohebat et al., 2016).

Fluorescence and Chemical Sensing

The exploration of quinoxaline derivatives extends into the realm of fluorescence and chemical sensing. For example, hexaazatriphenylene (HAT) derivatives exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn(2+) ions, demonstrating potential applications in the detection of metal ions. The interaction between these compounds and Zn(2+) ions, observable by naked eyes through a color change from colorless to yellow, underscores their utility in developing new chemosensors with high sensitivity and selectivity (Zhang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dna , suggesting that this compound may also target DNA or associated proteins.

Mode of Action

This interaction can interfere with the binding of transcription factors to DNA, thus inhibiting gene transcription required for the biological activity of cells .

Pharmacokinetics

It is known that similar compounds are water-soluble , which could influence their absorption and distribution in the body.

Result of Action

Similar compounds have been found to exhibit cytotoxic potency towards certain cell lines , suggesting that this compound may also have cytotoxic effects.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-15-6-8-17(9-7-15)32(30,31)21-20-23(28-19-5-3-2-4-18(19)27-20)29(22(21)24)26-14-16-10-12-25-13-11-16/h2-14H,24H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIZJKAFHCSMT-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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